ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

This 98% pure oxetane building block features a distinct 4-fluorophenyl substitution and a congested quaternary C2 center, offering unique steric and electronic properties. Its LogP of 2.00 and TPSA of 35.53 enable precise modulation of lipophilicity and solubility. For validated SAR campaigns, purchase this differentiated scaffold.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 2116554-01-7
Cat. No. B6604571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-fluorophenyl)oxetane-2-carboxylate
CAS2116554-01-7
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCO1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO3/c1-2-15-11(14)12(7-8-16-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyNTZVPJWDMDIGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate (CAS 2116554-01-7): Physicochemical Properties and Building Block Characteristics


Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate (CAS 2116554-01-7), with molecular formula C12H13FO3 and molecular weight 224.23, is a heterocyclic building block belonging to the 2-substituted oxetane class . The compound combines a strained oxetane ring with a 4-fluorophenyl substituent and an ethyl carboxylate ester moiety . Oxetanes are established bioisosteres for carbonyl and gem-dimethyl groups, capable of modulating aqueous solubility by factors of 4 to over 4000 when replacing gem-dimethyl groups [1][2]. The compound exhibits a calculated LogP of 2.00 and TPSA of 35.53, positioning it as a moderately lipophilic, hydrogen-bond accepting scaffold . The target compound is supplied as a research-grade intermediate with 98% purity .

Why Structural Specificity Matters: Substitution Risks with Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate


Substituting ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate with closely related analogs introduces non-linear changes in physicochemical and reactivity profiles that cannot be predicted from structural similarity alone. Fluorination position (4- vs 3-substitution) alters electronic distribution, hydrogen-bonding capacity, and metabolic stability, with para-substitution providing distinct advantages in target engagement and clearance profiles [1]. The oxetane ring itself is not a passive scaffold; the C2-position of the oxetane bears an ester and aryl group in a congested quaternary center, conferring unique steric and electronic properties distinct from 3-substituted oxetane analogs [2]. Class-level data indicate that oxetane incorporation can increase aqueous solubility from 4-fold to over 4000-fold and can decrease pKa by up to three units depending on structural context [3][4]. The magnitude of these effects is exquisitely sensitive to the specific substitution pattern, making generic substitution a high-risk proposition for SAR and property optimization campaigns.

Quantitative Differentiation Evidence: Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate Versus Analogs and Alternatives


Para-Fluorophenyl Substitution: LogP and Physicochemical Differentiation Versus Meta-Analog

Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate exhibits a calculated LogP of 2.00 and TPSA of 35.53, which distinguishes it from the 3-fluorophenyl positional isomer (ethyl 2-(3-fluorophenyl)oxetane-2-carboxylate, CAS 2120506-61-6) . Fluorination at the 4-position alters electronic distribution and hydrogen-bonding capacity relative to 3-substitution, with established class-level data demonstrating that fluorination of oxetane derivatives can decrease pKa by up to three units depending on the specific substitution pattern and structural context [1].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

2-Substituted Oxetane Core: Synthetic Access and Scaffold Differentiation from 3-Substituted Analogs

Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate features a 2,2-disubstituted oxetane core, where the C2-position bears both an ester and a 4-fluorophenyl group, creating a congested quaternary center . This differs fundamentally from 3-substituted oxetane analogs such as 3-(4-fluorophenyl)oxetane (CAS 921193-56-8) [1]. The synthetic methodology for 2-aryl oxetane-2-carboxylates has been demonstrated through visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids, enabling access to oxetane products without the challenges of traditional UV-light-mediated Paternò-Büchi reactions [2]. Recent advances in formal Paternò-Büchi reactivity via vinyl thianthrenium salts further expand accessible 2,2'-disubstituted oxetane chemical space [3].

Organic Synthesis Oxetane Chemistry Building Block Diversity

Oxetane as Carbonyl Bioisostere: Solubility and Metabolic Stability Gains Versus Carbonyl-Containing Scaffolds

The oxetane ring in ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate functions as a bioisostere for carbonyl groups [1]. Class-level evidence from seminal studies demonstrates that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [2]. Oxetanes have been validated as effective carbonyl isosteres in polyketide synthase substrate mimics and as amide bioisosteres, with ten oxetane analogues of bioactive benzamides and marketed drugs successfully prepared via defluorosulfonylative coupling [3][4]. The 2-carboxylate ethyl ester moiety provides an additional synthetic handle for further functionalization.

Drug Discovery Bioisosteric Replacement Pharmacokinetic Optimization

Validated Application Scenarios for Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate Based on Differential Evidence


Physicochemical Property Optimization in Lead Compound Series

Medicinal chemists can utilize ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate as a building block to introduce a 4-fluorophenyl-substituted oxetane motif with calculated LogP of 2.00 and TPSA of 35.53 . The specific para-fluorophenyl substitution pattern provides a distinct physicochemical profile compared to the 3-fluoro positional isomer (CAS 2120506-61-6), enabling precise modulation of lipophilicity and hydrogen-bonding capacity . Class-level evidence indicates that fluorination of oxetane derivatives can decrease pKa by up to three units depending on structural context [1].

Carbonyl Bioisostere Implementation for Solubility and Metabolic Stability Enhancement

This compound serves as a precursor for incorporating oxetane-based carbonyl bioisosteres into drug candidates. Class-level data demonstrate that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to over 4000 while reducing metabolic degradation rates in most cases [2]. The oxetane ring has been validated as an effective carbonyl isostere in polyketide synthase substrate mimics and as an amide bioisostere in benzamide analogs [3][4].

Synthetic Methodology Development for 2,2-Disubstituted Oxetanes

The 2,2-disubstituted oxetane architecture of this compound, featuring a congested quaternary C2 center bearing both ester and 4-fluorophenyl groups, makes it a valuable substrate for developing and validating synthetic methodologies . Recent advances in visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids and formal Paternò-Büchi reactivity via vinyl thianthrenium salts highlight the expanding synthetic toolkit for accessing this structural class [5][6].

Technical Documentation Hub

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